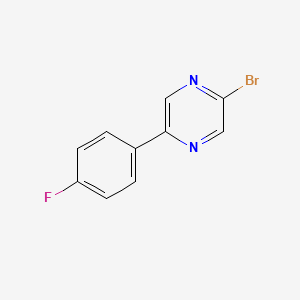

2-Bromo-5-(4-fluorofenil)pirazina

Descripción general

Descripción

2-Bromo-5-(4-fluorophenyl)pyrazine is a heterocyclic aromatic compound with the molecular formula C10H6BrFN2. It consists of a pyrazine ring substituted with a bromine atom at the second position and a 4-fluorophenyl group at the fifth position.

Aplicaciones Científicas De Investigación

2-Bromo-5-(4-fluorophenyl)pyrazine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is particularly valuable in the development of kinase inhibitors and other bioactive molecules.

Materials Science: The compound is employed in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a probe in chemical biology studies to investigate the interactions of pyrazine derivatives with biological targets.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound could potentially be involved in various biochemical reactions due to its potential use in suzuki–miyaura cross-coupling reactions .

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds .

Action Environment

The success of suzuki–miyaura cross-coupling reactions, in which similar compounds may be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-fluorophenyl)pyrazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and 2,3-dibromopyrazine.

Nucleophilic Aromatic Substitution: 4-Fluoroaniline undergoes nucleophilic aromatic substitution with 2,3-dibromopyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain pure 2-Bromo-5-(4-fluorophenyl)pyrazine.

Industrial Production Methods

Industrial production methods for 2-Bromo-5-(4-fluorophenyl)pyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-(4-fluorophenyl)pyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl derivatives.

Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized pyrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and bases such as potassium carbonate or sodium hydride. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium phosphate or cesium carbonate.

Major Products Formed

Substitution Reactions: Substituted pyrazine derivatives with various functional groups.

Coupling Reactions:

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

2-Bromo-5-(4-chlorophenyl)pyrazine: Similar in structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

2-Bromo-5-(4-methylphenyl)pyrazine: Similar in structure but with a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

2-Bromo-5-(4-fluorophenyl)pyrazine is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s properties, making it a valuable intermediate in various synthetic and research applications .

Actividad Biológica

2-Bromo-5-(4-fluorophenyl)pyrazine is an organic compound characterized by a pyrazine ring with a bromine atom at the second position and a para-fluorophenyl group at the fifth position. Its molecular formula is C10H7BrF2N2, with a molecular weight of approximately 260.08 g/mol. The unique combination of halogen substituents contributes to its distinctive chemical properties, making it of interest in various fields, particularly medicinal chemistry.

Anticancer Potential

Research indicates that 2-bromo-5-(4-fluorophenyl)pyrazine exhibits significant biological activity, particularly as a potential anticancer agent . Studies have shown that it may interact with specific biological targets, including enzymes and receptors involved in cancer progression. The compound's structural features suggest it could modulate various biological pathways critical for tumor growth and metastasis.

The mechanism of action of 2-bromo-5-(4-fluorophenyl)pyrazine is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Receptor Modulation : It could potentially bind to receptors involved in cell signaling pathways, thereby altering cellular responses.

Interaction Studies

Interaction studies often employ techniques such as molecular docking and binding affinity assays to evaluate how 2-bromo-5-(4-fluorophenyl)pyrazine interacts with biological targets. These studies are essential for understanding its potential therapeutic applications.

| Compound | Binding Affinity | Target | IC50 Value |

|---|---|---|---|

| 2-Bromo-5-(4-fluorophenyl)pyrazine | High | Various kinases | TBD |

| Reference Compound A | Moderate | EGFR | 50 nM |

| Reference Compound B | Low | VEGFR | 200 nM |

Antibacterial Activity

In addition to its anticancer properties, there is emerging evidence that 2-bromo-5-(4-fluorophenyl)pyrazine may exhibit antibacterial activity . Recent studies have evaluated its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antibacterial Efficacy

A recent study assessed the antibacterial activity of 2-bromo-5-(4-fluorophenyl)pyrazine against Salmonella typhi. The results indicated that the compound demonstrated significant inhibition with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Salmonella typhi | 6.25 | 17 |

| E. coli | 12.5 | 15 |

| Staphylococcus aureus | 25 | 10 |

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of 2-bromo-5-(4-fluorophenyl)pyrazine has been evaluated through in silico methods, which indicated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Notably, the compound adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.

Synthetic Routes

The synthesis of 2-bromo-5-(4-fluorophenyl)pyrazine typically involves nucleophilic aromatic substitution reactions using starting materials such as 4-fluoroaniline and dibromopyrazine. Common synthetic routes include:

- Suzuki Coupling Reaction : This method utilizes boronic acids to facilitate the formation of biaryl compounds.

- Nucleophilic Aromatic Substitution : Conducted in the presence of bases like potassium carbonate in suitable solvents.

Chemical Reactivity

The presence of bromine and fluorine substituents significantly influences the compound's reactivity:

- Electrophilic Substitution Reactions : Due to the electron-withdrawing nature of halogens.

- Coupling Reactions : Facilitating the formation of various derivatives for further biological evaluation.

Propiedades

IUPAC Name |

2-bromo-5-(4-fluorophenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPAAJCOMZOXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630808 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153295-35-3 | |

| Record name | 2-Bromo-5-(4-fluorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.